molecular formula C15H15NO4 B14297236 2-Methoxy-6-(4-methoxyanilino)benzoic acid CAS No. 112649-77-1

2-Methoxy-6-(4-methoxyanilino)benzoic acid

Katalognummer: B14297236
CAS-Nummer: 112649-77-1
Molekulargewicht: 273.28 g/mol
InChI-Schlüssel: ZVQVPGHQOLPDGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-(4-methoxyanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of methoxy groups and an anilino group attached to the benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4-methoxyanilino)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-6-(4-methoxyanilino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the anilino moiety can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-methoxy-6-(4-methoxyanilino)benzaldehyde or this compound.

    Reduction: Formation of 2-methoxy-6-(4-aminophenyl)benzoic acid.

    Substitution: Formation of halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-6-(4-methoxyanilino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-(4-methoxyanilino)benzoic acid involves its interaction with specific molecular targets. The methoxy and anilino groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxybenzoic acid: Lacks the anilino group, making it less versatile in terms of chemical reactivity.

    4-Methoxyaniline: Lacks the benzoic acid moiety, limiting its applications in certain reactions.

    2-Hydroxy-4-methoxybenzoic acid: Contains a hydroxyl group instead of an anilino group, leading to different chemical properties.

Uniqueness

2-Methoxy-6-(4-methoxyanilino)benzoic acid is unique due to the presence of both methoxy and anilino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

112649-77-1

Molekularformel

C15H15NO4

Molekulargewicht

273.28 g/mol

IUPAC-Name

2-methoxy-6-(4-methoxyanilino)benzoic acid

InChI

InChI=1S/C15H15NO4/c1-19-11-8-6-10(7-9-11)16-12-4-3-5-13(20-2)14(12)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI-Schlüssel

ZVQVPGHQOLPDGL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC2=C(C(=CC=C2)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.